1,1'-Biphenyl-4-carboxylic acid, 2'-chloro-, 1-methylethyl ester
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Overview
Description
1-Methylethyl 2’-chloro-1,1’-biphenyl-4-carboxylate is an organic compound with a complex structure that includes a biphenyl core substituted with a chlorine atom and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylethyl 2’-chloro-1,1’-biphenyl-4-carboxylate typically involves the esterification of 2’-chloro-1,1’-biphenyl-4-carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Methylethyl 2’-chloro-1,1’-biphenyl-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The biphenyl core can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Products with different functional groups replacing the chlorine atom.
Reduction: Alcohol derivatives of the original ester.
Oxidation: Biphenyl derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
1-Methylethyl 2’-chloro-1,1’-biphenyl-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-Methylethyl 2’-chloro-1,1’-biphenyl-4-carboxylate exerts its effects depends on the specific application. In chemical reactions, the chlorine atom and ester group are key reactive sites. The molecular targets and pathways involved include:
Nucleophilic Substitution: The chlorine atom is a leaving group, making the compound susceptible to nucleophilic attack.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
2’-chloro-1,1’-biphenyl-4-carboxylic acid: The parent acid of the ester.
1-Methylethyl 4-biphenylcarboxylate: A similar ester without the chlorine substitution.
4-biphenylcarboxylic acid: A simpler biphenyl derivative without the ester or chlorine substitution.
Uniqueness: 1-Methylethyl 2’-chloro-1,1’-biphenyl-4-carboxylate is unique due to the combination of the chlorine atom and ester group on the biphenyl core. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler biphenyl derivatives.
Properties
CAS No. |
83938-07-2 |
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Molecular Formula |
C16H15ClO2 |
Molecular Weight |
274.74 g/mol |
IUPAC Name |
propan-2-yl 4-(2-chlorophenyl)benzoate |
InChI |
InChI=1S/C16H15ClO2/c1-11(2)19-16(18)13-9-7-12(8-10-13)14-5-3-4-6-15(14)17/h3-11H,1-2H3 |
InChI Key |
JJPBNEXTWRWHSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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